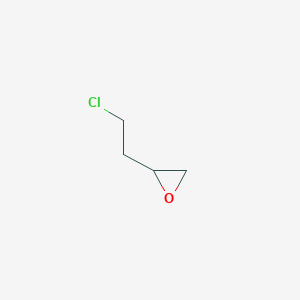

2-(2-Chloroethyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWKILGNDJEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-79-3, 948594-94-3 | |

| Record name | 2-(2-Chloroethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-Chloro-1,2-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloroethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROETHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM9F15P0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 1-chloro-3,4-epoxybutane

1-chloro-3,4-epoxybutane is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a reactive epoxide ring and a primary alkyl chloride, offers two distinct and orthogonal sites for chemical modification. The high ring strain of the epoxide makes it susceptible to nucleophilic attack and ring-opening, a cornerstone of modern synthetic chemistry for building molecular complexity.[1][2][3] Concurrently, the chloro-substituent provides a handle for classical nucleophilic substitution reactions. This dual reactivity allows for the sequential introduction of different functionalities, making it a valuable chiral synthon and intermediate in the construction of complex pharmaceutical agents and other fine chemicals.[2][3][4] The strategic application of such building blocks is crucial in medicinal chemistry, where precise control over molecular architecture is paramount for achieving desired therapeutic effects.[4]

Part 1: Synthesis of 1-chloro-3,4-epoxybutane

The most reliable and frequently cited synthesis of 1-chloro-3,4-epoxybutane involves a two-step process starting from a commercially available dichlorinated alkene. This approach leverages a classical epoxidation reaction followed by a base-induced dehydrohalogenation to yield the target molecule.

Causality and Mechanistic Insights

The chosen synthetic route is predicated on well-established and high-yielding transformations.

-

Epoxidation via Prilezhaev Reaction : The first step employs meta-chloroperoxybenzoic acid (m-CPBA) to convert the alkene in 3,4-dichloro-1-butene into an epoxide. This reaction, known as the Prilezhaev reaction, is highly efficient for this purpose.[5][6] The mechanism is a concerted process where the π-bond of the alkene attacks the terminal, electrophilic oxygen of the peroxy acid, while a proton is transferred in a cyclic transition state often described as a "butterfly" mechanism.[5][6] The choice of m-CPBA is practical; it is a relatively stable, solid peroxy acid that can be handled more safely than many other peroxides and is commercially available.[6]

-

Dehydrohalogenation : The resulting 1,2-dichloro-3,4-epoxybutane intermediate possesses two chlorine atoms. The chlorine atom at the 3-position is adjacent to the electron-rich double bond in the starting material, making the proton on the same carbon more acidic. However, upon epoxidation, the key is the selective removal of HCl to form a new double bond. A strong base, such as molten potassium hydroxide (KOH), is used to facilitate an elimination reaction, removing a proton and the adjacent chlorine atom to form 2-chloro-3,4-epoxy-1-butene.[7][8][9] The use of molten KOH under neat conditions provides a powerful basic environment to drive the reaction to completion.[8]

Experimental Workflow: Synthesis & Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Synthetic workflow for 1-chloro-3,4-epoxybutane.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the literature and should be performed by trained chemists with appropriate safety precautions.[7][8][9]

Step 1: Epoxidation of 3,4-dichloro-1-butene

-

To a slurry of m-CPBA (70% purity, 1.05 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 3,4-dichloro-1-butene (1.0 equivalent) in CH₂Cl₂ to the cooled slurry over 5-10 minutes.

-

Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, cool the mixture back to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and then with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1,2-dichloro-3,4-epoxybutane as a liquid. This intermediate is often used in the next step without further purification.

Step 2: Dehydrohalogenation to 2-chloro-3,4-epoxy-1-butene

-

Set up a distillation apparatus with a two-neck flask. In the flask, place potassium hydroxide (KOH) pellets.

-

Heat the flask in a heating mantle to ~120 °C until the KOH is molten.

-

Under a nitrogen atmosphere and with vigorous stirring, add the crude 1,2-dichloro-3,4-epoxybutane from Step 1 dropwise to the molten KOH.

-

The product, 1-chloro-3,4-epoxybutane, will distill from the reaction mixture as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

The collected product can be further purified by fractional distillation if necessary. The overall yield for the two steps is reported to be around 64%.[7][8][9]

Part 2: Structural Characterization

Confirming the identity and purity of the synthesized 1-chloro-3,4-epoxybutane is critical. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy : Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms. The protons on the epoxide ring are diastereotopic and will appear as distinct multiplets in the 2.5-3.5 ppm range. The CH₂Cl group protons will appear as a doublet further downfield, likely in the 3.5-4.0 ppm range, due to the deshielding effect of the chlorine atom.

-

¹³C NMR Spectroscopy : Carbon NMR will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbons of the epoxide ring typically resonate in the 45-55 ppm range, while the carbon bearing the chlorine atom (C1) will be in a similar range.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. The most characteristic peaks for an epoxide are the C-O-C asymmetric and symmetric stretching vibrations.[1] Look for a prominent peak for the asymmetric C-O-C stretch around 950-810 cm⁻¹ and a symmetric "ring breathing" vibration around 1280-1230 cm⁻¹.[1] A C-Cl stretching band will also be present, typically in the 800-600 cm⁻¹ region.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺). Common fragmentation patterns for epoxides can be complex, but may involve the loss of CO or other small fragments.[11]

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~2.6-2.8 ppm (epoxide CH), ~3.0-3.3 ppm (epoxide CH₂), ~3.6-3.9 ppm (CH₂Cl) | Protons on the strained, electron-withdrawing epoxide ring are deshielded. The adjacent chlorine atom further deshields the C1 protons. |

| Coupling | Complex multiplets for epoxide protons, doublet for CH₂Cl protons. | Spin-spin coupling between adjacent, non-equivalent protons. | |

| ¹³C NMR | Chemical Shift (δ) | ~44-48 ppm (C1), ~50-54 ppm (C3, C4) | Carbons in the strained epoxide ring and the carbon bonded to the electronegative chlorine atom appear in this characteristic region. |

| IR | Wavenumber (cm⁻¹) | ~1250 (Epoxide ring "breathing"), ~890 (Asymmetric C-O-C stretch), ~750 (C-Cl stretch) | These are characteristic vibrational frequencies for the epoxide functional group and the carbon-chlorine bond.[1] |

| MS (EI) | m/z | M⁺ and M+2 peaks | Presence of a chlorine atom results in a characteristic isotopic pattern with a ~3:1 ratio for M⁺ and M+2. |

| Fragmentation | Fragments corresponding to loss of Cl, CH₂Cl, or CO. | Cleavage of the weakest bonds and rearrangement pathways common to epoxides and alkyl halides. |

Part 3: Safety, Handling, and Applications

Critical Safety and Handling Protocols

As with all reactive chemical intermediates, proper handling of 1-chloro-3,4-epoxybutane is essential.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

-

Ventilation : Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of potentially harmful vapors.[13][14]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[14][15] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Spill & Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[12] Dispose of waste in accordance with local, state, and federal regulations.[13][15]

Epoxides as a class are often irritants and sensitizers, and alkylating agents can have mutagenic properties. Therefore, minimizing exposure is a primary safety objective.[16]

Application in Drug Discovery and Development

The true value of 1-chloro-3,4-epoxybutane lies in its utility as a synthetic intermediate. The epoxide ring can be opened by a wide array of nucleophiles (e.g., amines, thiols, alcohols, azides) with high regio- and stereoselectivity.[2][3] This reaction is a powerful tool for introducing new functional groups and building chiral centers. For instance, the ring-opening of similar epoxides is a key step in the synthesis of pharmaceuticals such as the HIV protease inhibitor Atazanavir and the anticoagulant Rivaroxaban.[2][3] The presence of the chloro group allows for subsequent modifications, such as forming linkages to other parts of a target molecule, further enhancing its synthetic potential.

References

-

Cheng, X., Maniglier-Poulet, C., Ross, D., & Ruth, J. A. (1994). Solvolytic formation of 1,2-dichloro-3,4-epoxybutane from butadiene monoxide under physiological conditions. Drug Metabolism and Disposition, 22(2), 206–210. [Link]

-

Paju, A., Lopp, M., & Lille, Ü. (1989). ALKYLATION OF l-CHLORO-3,4-EPOXY-1E-BUTENE BY ALKYNYLLITHIUM. Proceedings of the Academy of Sciences of the Estonian SSR Chemistry, 38(4), 284. [Link]

-

Righi, G., & Bovicelli, P. (2002). Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols. The Journal of Organic Chemistry, 67(11), 3663–3666. [Link]

-

Righi, G., & Bovicelli, P. (2002). Preparation and Reactions of 2-Chloro-3,4-epoxy-1-butene: A Convenient Route to (Z)-3-Chloroallylic Alcohols. The Journal of Organic Chemistry, 67(11), 3663-3666. [Link]

-

MUREXIN GmbH. (2025). Safety data sheet according to UK REACH. [Link]

-

Archelas, A., Hartmans, S., & Tramper, J. (2009). Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria. Biocatalysis, 1(4), 283-294. [Link]

-

Prime Resins. (2021). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. [Link]

-

Chemistry Steps. (2021). Preparation of Epoxides. [Link]

-

The Journal of Organic Chemistry. (2002). Preparation and Reactions of 2-Chloro-3,4-epoxy-1-butene: A Convenient Route to (Z)-3-Chloroallylic Alcohols. [Link]

-

Wang, L., et al. (n.d.). Efficient synthesis of epoxybutane from butanediol via a two-step process. RSC Publishing. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 1-(2-nitroimidazolyl)-2-hydroxy-3,4-epoxy butane. [Link]

-

A-Z Chemistry. (n.d.). The Versatile Potential of 1,2-Epoxybutane in Medicinal Chemistry. [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113638. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1-Trichloro-3,4-epoxybutane. PubChem Compound Database. [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Mass-spectrometric study of the cyclization reactions of diazoketones. 8. 1-Diazo-3,4-epoxy-4-arylbutan-2-ones. [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

ResearchGate. (2025). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]

-

Wikipedia. (n.d.). 1,2-Epoxybutane. [Link]

-

Wikipedia. (n.d.). 2,3-Epoxybutane. [Link]

-

NIST. (n.d.). 2,3-Epoxybutane. NIST Chemistry WebBook. [Link]

-

Haz-Map. (n.d.). 1,1,1-Trichloro-3,4-epoxybutane. [Link]

-

SpectraBase. (n.d.). (R)-(+)-1,2-Epoxybutane. [Link]

-

Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. [Link]

-

Acta Materiae Compositae Sinica. (2000). NMR CHARACTERIZATION OF EPOXY RESIN. [Link]

-

Stanzione, J. F., III. (n.d.). Synthesis and Characterization of Bio-based Epoxy Resins derived from Vanillyl Alcohol. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]

- 7. Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR CHARACTERIZATION OF EPOXY RESIN [fhclxb.buaa.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 13. murexin.at [murexin.at]

- 14. tcichemicals.com [tcichemicals.com]

- 15. buyat.ppg.com [buyat.ppg.com]

- 16. primeresins.com [primeresins.com]

The Reactivity Profile of 4-Chloro-1,2-epoxybutane: Regioselective Oxirane Ring Opening and Tandem Cyclization Strategies

Executive Summary

In the landscape of modern synthetic chemistry and drug development, bifunctional electrophiles are highly prized for their ability to rapidly generate molecular complexity. 4-Chloro-1,2-epoxybutane (also known as 2-(2-chloroethyl)oxirane) stands out as a premier bifunctional building block. Characterized by a highly strained oxirane ring and a pendant primary alkyl chloride, this molecule offers orthogonal reactivity vectors.

This technical guide provides an in-depth analysis of the oxirane ring's reactivity within 4-chloro-1,2-epoxybutane. We will explore the electronic and steric factors governing its regioselective ring-opening, and detail how its dual-functional nature is leveraged in advanced tandem annulation strategies—most notably in the synthesis of highly strained "housane" (bicyclo[2.1.0]pentane) bioisosteres used in modern medicinal chemistry.

Structural & Electronic Profiling of the Oxirane Ring

The reactivity of the oxirane ring in 4-chloro-1,2-epoxybutane is fundamentally dictated by the interplay between the inherent ring strain (~27 kcal/mol) and the electronic influence of the 2-chloroethyl substituent.

Unlike simple aliphatic epoxides (e.g., propylene oxide), the strongly electron-withdrawing nature of the chlorine atom exerts a negative inductive effect ( −I ) through the alkyl chain. This electronic environment significantly alters the transition states during ring-opening:

-

Under Basic/Nucleophilic Conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the least sterically hindered terminal carbon (C1). The 2-chloroethyl group at C2 provides sufficient steric bulk to ensure exceptionally high regiochemical fidelity.

-

Under Acidic Conditions: Acid-catalyzed ring opening typically favors attack at the more substituted carbon (C2) due to the development of partial positive charge ( SN1 -like character). However, the −I effect of the 2-chloroethyl group heavily destabilizes any carbocation character at C2. Consequently, acid-catalyzed opening of 4-chloro-1,2-epoxybutane often results in a complex mixture of C1 and C2 attack, making basic conditions the preferred route for predictable functionalization .

Fig 1: Regioselectivity logic for the oxirane ring opening of 4-chloro-1,2-epoxybutane.

Table 1: Quantitative Summary of Regioselectivity

| Reaction Condition | Catalyst / Reagent | Dominant Regioselectivity | Mechanistic Rationale |

| Nucleophilic | NaOMe, Amines, RMgX | >95% C1 (Terminal) | Attack at the least sterically hindered carbon; SN2 trajectory is unencumbered. |

| Acid-Catalyzed | H₂SO₄, BF₃·OEt₂ | Mixed (C1 and C2) | The −I effect of the 2-chloroethyl group destabilizes the C2 carbocation, competing with steric factors. |

| Tandem Cyclization | Dialkylmagnesium | C1 (followed by C4 cyclization) | Initial SN2 at C1 generates a C2-alkoxide, which subsequently acts as an internal nucleophile. |

Tandem Reactivity: The One-Pot Housane Synthesis

The true synthetic power of 4-chloro-1,2-epoxybutane lies in its capacity for tandem reactions. Because the molecule contains both an electrophilic epoxide and an electrophilic alkyl chloride, it can undergo sequential nucleophilic attacks.

A landmark application of this reactivity is the one-pot synthesis of 1-sulfonylbicyclo[2.1.0]pentanes (housanes)—highly valuable "strain-release" reagents used for stereospecific cyclopentylation in drug discovery .

Mechanistic Causality:

-

Controlled Deprotonation: A methyl sulfone is deprotonated using a dialkylmagnesium base. Magnesium is specifically chosen over lithium to temper the nucleophilicity of the resulting α -anion, preventing premature degradation of the epoxide.

-

Regioselective Ring Opening: The sulfone anion attacks the C1 position of 4-chloro-1,2-epoxybutane via SN2 , opening the oxirane ring and generating a magnesium alkoxide intermediate at C2.

-

Intramolecular Alkylation: The newly formed alkoxide (or a secondary carbanion generated by further deprotonation) acts as an internal nucleophile, displacing the primary chloride at C4 to close the ring, forming a 3-sulfonylcyclopentanol derivative.

-

Transannular Closure: Subsequent activation and transannular ring closure yield the highly strained housane architecture.

Fig 2: Mechanistic pathway for the tandem ring-opening and cyclization to form housanes.

Polymerization & Materials Science Applications

Beyond small-molecule synthesis, the oxirane ring of 4-chloro-1,2-epoxybutane is highly susceptible to Ring-Opening Polymerization (ROP). Under controlled cationic or anionic conditions, the epoxide polymerizes to form a polyether backbone while leaving the pendant 2-chloroethyl groups intact. These chlorinated side chains serve as critical anchors for post-polymerization modification, such as conversion to azide groups for energetic materials or click-chemistry applications .

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Nucleophilic Ring Opening (General Procedure)

Purpose: To isolate the C1-attack product while preserving the alkyl chloride.

-

Preparation: In an oven-dried Schlenk flask under inert argon, dissolve the nucleophile (e.g., a secondary amine, 1.0 equiv) in anhydrous THF (0.5 M).

-

Activation: Add a mild base (e.g., K2CO3 , 1.2 equiv) to the solution.

-

Epoxide Addition: Cool the mixture to 0 °C. Add 4-chloro-1,2-epoxybutane (1.1 equiv) dropwise over 10 minutes to prevent thermal runaway, as oxirane ring opening is exothermic.

-

Reaction & Validation: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the epoxide spot (visualized with KMnO4 stain) indicates completion.

-

Workup: Quench with saturated aqueous NH4Cl . Extract with EtOAc, dry over anhydrous Na2SO4 , and concentrate.

-

Verification: Confirm regioselectivity via 1H NMR; the emergence of a secondary alcohol multiplet (~3.8 ppm) and retention of the chloromethyl triplet (~3.6 ppm) validates C1 attack.

Protocol B: One-Pot Synthesis of Housane Derivatives

Purpose: Tandem epoxide opening and cyclization.

-

Deprotonation: Dissolve the target methyl sulfone (1.0 equiv) in anhydrous THF at 0 °C. Slowly add (n−Bu)(s−Bu)Mg (1.1 equiv). Stir for 30 minutes to ensure complete formation of the magnesium α -anion.

-

Electrophile Addition: Add enantiopure (S)-4-chloro-1,2-epoxybutane (1.2 equiv) dropwise. Causality note: Enantiopurity of the epoxide dictates the stereospecificity of the final housane.

-

Cyclization: Introduce HMPA as a cosolvent to increase the nucleophilicity of the intermediate alkoxide, driving the displacement of the C4 chloride. Heat to 60 °C for 12 hours.

-

Ring Closure: Cool to -78 °C and add t−BuLi to trigger the final transannular ring closure.

-

Purification: Quench, extract, and purify via flash column chromatography to isolate the 1-sulfonylbicyclo[2.1.0]pentane.

References

The Electrophilic Nature of 2-(2-Chloroethyl)oxirane: A Bifunctional C4-Synthon for Advanced Heterocyclic Synthesis

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of the synthetic route. 2-(2-Chloroethyl)oxirane (CAS: 13067-79-3), also widely referred to as 4-chloro-1,2-epoxybutane, stands out as a highly versatile, bifunctional electrophile [1]. Possessing both a highly strained oxirane ring and a primary alkyl chloride, this molecule serves as an exceptional C4-synthon. It is predominantly utilized for the rapid, single-pot annulation of 5-membered and 6-membered heterocycles—most notably 3-substituted pyrrolidines, which are ubiquitous scaffolds in neuroactive and anti-cancer pharmacophores.

This technical guide deconstructs the chemoselective reactivity of 2-(2-Chloroethyl)oxirane, providing researchers with the mechanistic grounding and field-proven protocols required to harness its full synthetic potential.

Structural Profiling and Electrophilic Sites

The synthetic utility of 2-(2-Chloroethyl)oxirane is derived from its two distinct, orthogonal electrophilic centers. Understanding the thermodynamic and kinetic differences between these sites is critical for controlling regioselectivity.

-

Site 1: The Oxirane Ring (C1-C2): The 3-membered epoxide ring carries approximately ~27 kcal/mol of ring strain. Under basic or neutral conditions, the less sterically hindered terminal carbon (C1) acts as a highly reactive electrophile. The release of ring strain provides a massive thermodynamic driving force, making this the kinetically favored site for initial nucleophilic attack.

-

Site 2: The Primary Alkyl Chloride (C4): The -CH2Cl group is a classic, unhindered SN2 electrophile. However, the activation energy required to displace a primary chloride is significantly higher than that required to open an epoxide. Consequently, this site remains largely dormant during the initial stages of a reaction at low temperatures, acting as an internal "trap" for subsequent intramolecular cyclization [2].

Chemoselective reactivity pathways based on nucleophile and conditions.

Mechanistic Pathways: The Tandem SN2-SN2 Annulation

When 2-(2-Chloroethyl)oxirane is exposed to a primary amine, a predictable, chemo-selective tandem reaction occurs without the need for protecting groups.

-

Regioselective Intermolecular Attack: The amine selectively attacks the terminal epoxide carbon (C1). The choice of a polar protic solvent (like ethanol) is critical here; hydrogen bonding activates the oxirane oxygen, lowering the LUMO of the C-O bond and accelerating the attack.

-

Intramolecular Cyclization: The resulting intermediate is a 4-chloro-1-(alkylamino)butan-2-ol. Upon heating, the secondary amine nitrogen undergoes an intramolecular SN2 attack on C4, displacing the chloride ion. This forms a 5-membered pyrrolidine ring. The reaction is entropically favored (forming a stable 5-membered ring) but requires thermal energy to overcome the chloride displacement barrier.

Tandem SN2-SN2 reaction pathway for pyrrolidine synthesis.

Experimental Protocol: Synthesis of 1-Benzylpyrrolidin-3-ol

This self-validating protocol outlines the one-pot synthesis of a functionalized pyrrolidine. The methodology is designed to maximize chemoselectivity and suppress oligomerization.

Reagents & Materials

-

2-(2-Chloroethyl)oxirane (1.1 equiv, 11.7 mmol)

-

Benzylamine (1.0 equiv, 10.6 mmol)

-

Potassium Carbonate ( K2CO3 , anhydrous) (2.0 equiv, 21.2 mmol)

-

Absolute Ethanol (0.2 M relative to amine)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Causality: While the reaction is not strictly air-sensitive, excluding moisture prevents competitive epoxide hydrolysis.

-

Amine Solvation: Charge the flask with Benzylamine and absolute ethanol. Cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Add 2-(2-Chloroethyl)oxirane dropwise over 15 minutes. Causality: The low temperature is critical. It suppresses premature intermolecular alkylation by the primary chloride, ensuring the kinetically favored epoxide opening occurs exclusively.

-

Base Introduction: Add anhydrous K2CO3 in one portion. Causality: K2CO3 acts as a heterogeneous acid scavenger. It neutralizes the HCl generated during the subsequent cyclization step, preventing the protonation of the amine intermediate which would otherwise arrest the reaction.

-

Thermal Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C for 14 hours. Monitor via TLC (DCM:MeOH 9:1). Causality: Heating provides the necessary thermal energy to overcome the higher activation barrier of the primary chloride SN2 displacement.

-

Workup & Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3 . Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over MgSO4 , filter, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield 1-benzylpyrrolidin-3-ol as a pale yellow oil.

Quantitative Reactivity Data

The following table summarizes the reactivity profile of 2-(2-Chloroethyl)oxirane across various nucleophiles, demonstrating its versatility as a C4-synthon.

| Nucleophile | Reaction Conditions | Intermediate Formed | Final Cyclized Product | Typical Yield (%) |

| Primary Amine ( R−NH2 ) | EtOH, K2CO3 , 80°C, 14h | 4-chloro-1-(alkylamino)butan-2-ol | 1-Alkylpyrrolidin-3-ol | 75 - 85% |

| Sulfide ( Na2S ) | H2O /MeOH, 60°C, 8h | 4-chloro-1-mercaptobutan-2-ol | Tetrahydrothiophen-3-ol | 65 - 70% |

| Water ( H2O / H+ ) | H2SO4 (cat.), 25°C, 4h | 4-chlorobutane-1,2-diol | N/A (Requires base for cyclization) | 88 - 92% |

| Organocuprate ( R2CuLi ) | THF, -20°C, 2h | 1-chloro-alkan-3-ol | N/A (Chain elongation only) | 78 - 82% |

Safety and Toxicological Profile

As a bifunctional electrophile, 2-(2-Chloroethyl)oxirane is a potent alkylating agent. It carries significant toxicological hazards [1]:

-

Mutagenicity: Due to its ability to alkylate DNA bases (similar to epichlorohydrin), it is classified as a suspected carcinogen.

-

Corrosivity: It causes severe skin burns and eye damage.

-

Handling: All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, face shield). Waste containing unreacted epoxide should be quenched with an amine solution (e.g., ethanolamine) prior to disposal.

References

-

PubChem , "2-(2-Chloroethyl)oxirane | C4H7ClO | CID 12519722 - Chemical and Physical Properties, Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

-

LookChem , "2-(2-Chloroethyl)oxirane - Base Information, Chemical Properties, and Technology Process." LookChem Chemical Database. Available at: [Link]

literature review of 1-chloro-3,4-epoxybutane applications

Title: Bifunctional Asymmetry: A Technical Whitepaper on the Applications and Methodologies of 1-Chloro-3,4-epoxybutane

Abstract As a Senior Application Scientist, I frequently encounter the challenge of selecting building blocks that offer both high reactivity and strict regiocontrol. 1-Chloro-3,4-epoxybutane (CAS 13067-79-3), particularly its (S)-enantiomer, stands out as a highly versatile, bifunctional C4 synthon. This whitepaper systematically deconstructs its chemical causality, detailing its critical role in pharmaceutical synthesis, advanced polymer engineering, and the development of eco-friendly surfactants.

Mechanistic Reactivity: Mastering Bifunctional Control

The core utility of 1-chloro-3,4-epoxybutane lies in its dual reactive sites: a highly strained oxirane (epoxide) ring and a terminal alkyl chloride. The causality behind its synthetic value is driven by the differential electrophilicity of these two functional groups.

The epoxide ring is highly susceptible to nucleophilic attack, allowing for regioselective ring-opening under both acidic (Lewis acid-catalyzed) and basic conditions. Conversely, the primary alkyl chloride requires specific soft nucleophiles or harsher thermal conditions for SN2 displacement. This orthogonal reactivity allows scientists to execute sequential functionalizations—such as opening the epoxide to build a carbon scaffold, followed by utilizing the chloride as a leaving group for subsequent cyclization or chain extension[1].

Bifunctional reactivity pathways of 1-chloro-3,4-epoxybutane.

Pharmaceutical Applications: Chiral Building Blocks and Haloalcohols

In drug development, the (S)-enantiomer of 1-chloro-3,4-epoxybutane is a critical chiral building block for synthesizing active pharmaceutical ingredients (APIs) and antifungal agents[1]. A prominent application is its use as a precursor in the synthesis of complex haloalcohols via Grignard addition. For example, reacting a chloropropyl epoxide or 1-chloro-3,4-epoxybutane with a Grignard reagent (e.g., butylmagnesium bromide) yields extended haloalcohols, which are vital intermediates for further API elaboration[2].

Experimental Protocol: Regioselective Grignard Ring-Opening

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a copper catalyst is a deliberate mechanistic choice: it softens the Grignard reagent, forming an organocuprate intermediate that strictly dictates regioselective attack at the less sterically hindered carbon of the epoxide, preventing unwanted displacement of the terminal chloride.

Experimental workflow for Grignard-mediated epoxide ring opening.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous nitrogen sweep. Causality: Epoxides and Grignard reagents are highly moisture-sensitive; ambient water will prematurely protonate the Grignard, drastically reducing yield.

-

Catalyst Loading: Suspend 10 mol% Copper(I) Iodide (CuI) in anhydrous THF and cool to -20°C. Add the Grignard reagent dropwise. Validation: The formation of a dark, homogeneous solution indicates the successful generation of the active Gilman-type organocuprate reagent.

-

Epoxide Addition: Introduce 1-chloro-3,4-epoxybutane dropwise over 30 minutes. Maintain the temperature strictly below 0°C. Causality: Exothermic ring-opening can lead to localized heating, promoting unwanted polymerization or halohydrin formation[2].

-

Quenching: Slowly add saturated aqueous NH4Cl . Validation: The dissolution of copper/magnesium salts and the cessation of gas evolution serve as a visual confirmation that the active organometallic species has been fully neutralized.

-

Purification: Extract the aqueous layer with diethyl ether, dry over MgSO4 , and concentrate. Perform fractional vacuum distillation to isolate the pure haloalcohol. A high number of theoretical plates is required to separate closely boiling isomeric impurities[2].

Advanced Polymer Sciences: Polyamides and Photoinitiators

Beyond small-molecule synthesis, 1-chloro-3,4-epoxybutane is heavily integrated into macromolecular chemistry.

Polyamide Resin Compositions: In the formulation of high-performance plastics, 1-chloro-3,4-epoxybutane serves as a specialized epoxy compound additive. It is incorporated into polyamide compositions (such as PA6T copolymers containing terephthalic acid and 1,4-cyclohexanedicarboxylic acid units) to significantly enhance thermal rigidity, heat resistance, and impact toughness[3]. The epoxide ring cross-links with the amine termini of the polyamide chains, forming a robust, chemically resistant matrix.

Cationic Photoinitiators: The compound is also utilized in the synthesis of complex sulfonium salts. By reacting 1-chloro-3,4-epoxybutane with thioethers under controlled conditions, researchers generate sulfonium salts paired with non-nucleophilic anions (e.g., SbF6− , PF6− ). These salts act as highly efficient photoinitiators for the cationic polymerization of epoxy polymers, phenoplasts, and cyclic ethers, which are critical in photolithography and UV-curable coatings[4].

Specialty Chemicals: Next-Generation Surfactants

With increasing regulatory scrutiny on per- and polyfluoroalkyl substances (PFAS), the chemical industry is actively seeking biodegradable alternatives. 1-Chloro-3,4-epoxybutane is currently deployed as a primary raw material in the synthesis of non-fluorinated surfactants and dispersants, acting as a direct substitute for perfluorooctanoic acid (PFOA)[1].

Causality: By functionalizing the epoxide with hydrophilic head-groups (e.g., sulfonates or polyether chains) and utilizing the chloride terminus to attach tailored hydrophobic tails, chemists can precisely tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant without relying on bioaccumulative fluorinated carbon chains.

Quantitative Data & Application Summary

To facilitate rapid decision-making for process chemists, the following table summarizes the primary application domains, the corresponding reactivity modes, and the target industrial outputs.

| Application Domain | Primary Reactant/Catalyst | Reactivity Mode | Target Product / Output | Industrial Use Case |

| Pharmaceuticals | Grignard Reagents, CuI | Epoxide Ring-Opening | Chiral Haloalcohols | API intermediates, Antifungal agents[1],[2] |

| Polymer Resins | Polyamide Chains (PA6T) | Amine-Epoxy Crosslinking | Modified Polyamides | High thermal rigidity plastics[3] |

| Photochemistry | Thioethers, SbF6− | Nucleophilic Substitution | Sulfonium Salts | UV Photoinitiators for cationic polymerization[4] |

| Specialty Chemicals | Hydrophilic Amines/Alcohols | Sequential Bifunctional | PFOA-Free Surfactants | Eco-friendly dispersants and additives[1] |

References

- LookChem:CAS No.13067-79-3, (S)-4-Chloro-1,2-epoxybutane Applications and Properties.

- BenchChem:Technical Support Center: Purification of 4-Chloroheptan-1-ol.

- Google Patents (US10927232B2):Polyamide resin composition, method for producing polyamide resin composition, and molded article.

- Google Patents (US5047568A):Sulfonium salts and use and preparation thereof.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US10927232B2 - Polyamide resin composition, method for producing polyamide resin composition, and molded article - Google Patents [patents.google.com]

- 4. US5047568A - Sulfonium salts and use and preparation thereof - Google Patents [patents.google.com]

Application Note: Synthesis of 3D Pharmaceutical Intermediates Using 4-Chloro-1,2-epoxybutane

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds is a defining trend in modern drug discovery. These 3D bioisosteres often exhibit improved pharmacokinetic profiles, higher solubility, and reduced off-target toxicity. Among the most versatile building blocks for constructing these scaffolds is 4-chloro-1,2-epoxybutane (also known as 1-chloro-3,4-epoxybutane or 2-(2-chloroethyl)oxirane)[1].

Featuring a dual-electrophilic profile—a highly reactive, hard electrophilic epoxide and a softer electrophilic alkyl chloride—this reagent enables sequential, one-pot annulations. This application note details the causality, mechanism, and step-by-step protocols for utilizing (S)-4-chloro-1,2-epoxybutane to synthesize enantioenriched housanes (bicyclo[2.1.0]pentanes), which serve as cutting-edge strain-release reagents for bioconjugation and pharmaceutical synthesis[2].

Mechanistic Insights: The Dual-Electrophilic Annulation

Expertise & Causality: The synthesis of highly strained bicyclic systems typically suffers from low yields and requires multi-step linear sequences. By employing 4-chloro-1,2-epoxybutane, chemists can execute a convergent "dual annulation"[3].

-

Intermolecular Epoxide Opening: A doubly deprotonated nucleophile (such as a methyl sulfone carbanion) first attacks the least sterically hindered terminal carbon of the epoxide. The epoxide's inherent ring strain ( ∼ 27 kcal/mol) drives this initial coupling[1].

-

Intramolecular Alkylation (5-exo-tet): The resulting intermediate contains a newly formed alkoxide and a pendant alkyl chloride. A second deprotonation at the α -sulfonyl position triggers an intramolecular 5-exo-tet cyclization, displacing the chloride to form a functionalized cyclopentanol ring[3].

-

Transannular Closure: The addition of a strong, non-nucleophilic base ( t -BuLi) forces a transannular displacement, closing the highly strained cyclobutane ring to yield the bicyclo[2.1.0]pentane (housane) architecture[4].

Mechanistic pathway of dual-electrophilic annulation to form housane scaffolds.

Experimental Methodology: One-Pot Synthesis of Enantioenriched Housanes

Trustworthiness & Self-Validating Systems: This protocol utilizes (S)-4-chloro-1,2-epoxybutane to ensure the stereospecific transfer of chirality to the final housane[2]. The reaction is a self-validating system: failure at the first cyclization step yields a linear chloro-alcohol (detectable via LC-MS), while failure at the transannular closure yields a cyclopentanol derivative.

Quantitative Data: Reagent Optimization

The choice of base is the most critical parameter in this synthesis. Table 1 summarizes the causality behind the optimized conditions.

Table 1: Optimization of Base and Solvent for Dual Annulation

| Base (Step 1 & 2) | Cosolvent | Base (Step 3) | Reaction Outcome / Yield | Mechanistic Rationale |

| n -BuLi | THF | n -BuLi | < 20% (Complex mixture) | Lithium promotes premature epoxide degradation and competing elimination. |

| n -Bu 2 Mg | THF | n -BuLi | 45% (Housane) | Magnesium stabilizes the alkoxide, preventing side reactions, but n -BuLi causes side attacks[4]. |

| (n -Bu) (s -Bu)Mg | THF/HMPA | t -BuLi | 75-82% (Housane) | HMPA breaks Mg aggregates, boosting nucleophilicity. t -BuLi is strictly basic, driving closure[4]. |

Step-by-Step Protocol

Caution: Conduct all steps under a strictly inert argon atmosphere using Schlenk techniques. 4-chloro-1,2-epoxybutane is a toxic alkylating agent; handle in a fume hood[5].

-

Carbanion Generation:

-

To a flame-dried Schlenk flask, add methyl phenyl sulfone (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).

-

Cool the solution to 0 °C.

-

Dropwise, add (n-Bu)(s-Bu)Mg (1.2 equiv). Stir for 30 minutes at room temperature to ensure complete deprotonation.

-

-

First Annulation (Cyclopentanol Formation):

-

Cool the reaction mixture back to 0 °C.

-

Add HMPA (2.0 equiv) as a cosolvent to increase the carbanion's nucleophilicity for the challenging 5-exo-tet cyclization[4].

-

Add (S)-4-chloro-1,2-epoxybutane (1.2 equiv) dropwise.

-

Heat the mixture to 60 °C for 12 hours.

-

Validation Check: An aliquot quenched with water and analyzed via GC-MS should show complete consumption of the sulfone and formation of the 3-sulfonylcyclopentanol intermediate[3].

-

-

Transannular Ring Closure:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add t -BuLi (1.5 equiv, 1.7 M in pentane). The bulky nature of t -BuLi prevents nucleophilic attack on the sulfonyl group[4].

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Quench and Isolation:

-

Quench the reaction carefully with saturated aqueous NH 4 Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexanes/EtOAc) to yield the enantioenriched 1-sulfonylbicyclo[2.1.0]pentane.

-

Step-by-step experimental workflow and quality control checkpoints for housane synthesis.

Alternative Applications: Synthesis of Chiral Heterocycles

Beyond housanes, 4-chloro-1,2-epoxybutane is a critical precursor for synthesizing nitrogen-containing heterocycles, such as functionalized pyrrolidines and 2-azanorbornanes. These motifs are ubiquitous in neuroactive drugs, serving as key intermediates in the synthesis of antipsychotics like Lurasidone[6].

When reacted with primary amines or sulfonamides, the amine opens the epoxide regioselectively. Subsequent treatment with a mild base (e.g., K 2 CO 3 ) triggers the intramolecular displacement of the terminal chloride, rapidly generating a chiral 3-hydroxypyrrolidine scaffold in a single operational step[7]. This highlights the unmatched utility of 4-chloro-1,2-epoxybutane as a linchpin reagent in modern pharmaceutical development.

References

-

CAS No.13067-79-3,(S)-4-Chloro-1,2-epoxybutane - LookChem -[Link]

-

One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PubMed (NIH) -[Link]

-

Cas 14805-29-9, (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione - LookChem -[Link]

-

One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - Journal of the American Chemical Society -[Link]

-

One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC -[Link]

-

Safer one-pot synthesis of the 'SHAPE' reagent 1 - OmicsDI -[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS No.13067-79-3,(S)-4-CHLORO-1,2-EPOXYBUTANE Suppliers [lookchem.com]

- 6. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem [lookchem.com]

- 7. S-EPMC3884660 - Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). - OmicsDI [omicsdi.org]

Application Note: Advanced Polymerization and Resin Synthesis Using 2-(2-Chloroethyl)oxirane

Introduction & Mechanistic Rationale

2-(2-Chloroethyl)oxirane (also known as 4-chloro-1,2-epoxybutane or 1-chloro-3,4-epoxybutane) is a highly reactive, halogen-substituted aliphatic epoxide[1]. While epichlorohydrin remains the ubiquitous monomer for standard bisphenol A (BPA) epoxy resins[2], substituting it with 2-(2-chloroethyl)oxirane extends the aliphatic chain by one methylene unit. This seemingly minor structural modification profoundly alters the physical and chemical properties of the resulting polymers.

Mechanistically, the additional methylene group reduces the inductive electron-withdrawing effect of the chlorine atom on the oxirane ring. This alters the ring-opening kinetics and increases the free volume between cross-link nodes in the cured resin. Consequently, epoxy novolac resins synthesized with 2-(2-chloroethyl)oxirane exhibit superior flexibility and impact resistance, making them ideal for erosion-resistant cold-box foundry binders[3],[4]. Furthermore, in drug development, this monomer is utilized as an electrophilic precursor to synthesize bicyclo[1.1.0]butane (BCB) derivatives—highly strained carbocycles that act as covalent warheads for bioconjugation[5].

Workflow & Reaction Pathways

Divergent synthetic pathways of 2-(2-Chloroethyl)oxirane in polymer and medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of Flexible Epoxy Novolac Resins

Objective : Synthesize an epoxy novolac resin with increased impact resistance for cold-box binder applications[4]. Causality : Reacting a phenol-formaldehyde novolac resin with 2-(2-chloroethyl)oxirane under alkaline conditions yields a glycidyl-ether-like network with a longer aliphatic spacer, significantly reducing the brittleness of the final cured matrix[6].

Step-by-Step Methodology :

-

Preparation : In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 100 g of phenol-formaldehyde novolac resin in 150 mL of methyl isobutyl ketone (MIBK).

-

Monomer Addition : Add 1.5 molar equivalents (relative to phenolic -OH groups) of 2-(2-chloroethyl)oxirane. Causality: An excess of the epoxide prevents premature cross-linking and ensures complete etherification of the phenolic sites.

-

Catalysis & Coupling : Heat the mixture to 85°C. Dropwise, add a 20% aqueous solution of NaOH (1.1 equivalents) over a 2-hour period. Causality: The slow addition of base controls the highly exothermic ring-opening and subsequent dehydrohalogenation steps, preventing thermal runaway and minimizing the formation of hydrolyzed byproducts.

-

Phase Separation & Washing : Cool the reaction to room temperature. Separate the aqueous brine layer. Wash the organic phase with deionized water until a neutral pH is achieved.

-

Solvent Removal : Distill off the MIBK under reduced pressure (50 mbar) at 120°C to isolate the viscous, modified epoxy novolac resin.

Self-Validation System : Determine the Epoxy Equivalent Weight (EEW) via perchloric acid titration. The target EEW for 2-(2-chloroethyl)oxirane-modified novolacs should be 190–210 g/eq. An EEW significantly higher than this range indicates incomplete dehydrohalogenation or epoxide hydrolysis.

Protocol B: Cationic Ring-Opening Polymerization (ROP) for Polyethers

Objective : Produce a halogenated polyether backbone for subsequent functionalization or use in specialized polyamide formulations[1].

Step-by-Step Methodology :

-

Initiation : In a strictly anhydrous Schlenk flask under an argon atmosphere, dissolve 50 mmol of 2-(2-chloroethyl)oxirane in 20 mL of dry dichloromethane (DCM).

-

Catalyst Addition : Cool the flask to 0°C. Slowly inject 0.5 mol% of Boron trifluoride diethyl etherate (BF₃·OEt₂). Causality: BF₃ acts as a Lewis acid, coordinating to the oxirane oxygen. This increases the electrophilicity of the adjacent carbon, initiating cationic propagation.

-

Propagation : Maintain the reaction at 0°C for 4 hours. Causality: Conducting the polymerization at low temperatures minimizes chain transfer and back-biting side reactions, ensuring a narrower polydispersity index (PDI).

-

Termination : Quench the living polymer chains with 2 mL of ammoniacal methanol.

-

Precipitation : Pour the polymer solution into cold methanol to precipitate the polyether. Dry under vacuum at 40°C to a constant weight.

Self-Validation System : Perform ¹H-NMR spectroscopy (in CDCl₃). The complete disappearance of the characteristic oxirane proton signals (2.5–3.2 ppm) and the emergence of broad polyether backbone signals (3.4–3.8 ppm) confirm successful polymerization.

Data Presentation & Comparative Analysis

The structural differences between standard epichlorohydrin and 2-(2-chloroethyl)oxirane manifest clearly in the physical properties of their respective novolac resins.

| Property / Metric | Epichlorohydrin-Based Novolac | 2-(2-Chloroethyl)oxirane-Based Novolac |

| Aliphatic Spacer Length | 1 Carbon | 2 Carbons |

| Typical EEW (g/eq) | 170 – 180 | 190 – 210 |

| Glass Transition Temp (Tg) | ~120°C | ~95°C |

| Cross-link Density | High | Moderate |

| Impact Resistance | Moderate | High |

| Primary Application | General Adhesives & Coatings | Erosion-Resistant Cold-Box Binders |

References

1.[1] Title : Polyamide and polyamide composition (US9090739B2) Source : Google Patents URL :

2.[3] Title : Cold-box binders containing an epoxy resin, acrylate, and certain alkyl esters (US7122583B2) Source : Google Patents URL :

3.[5] Title : Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads Source : ResearchGate URL :[Link]

4.[4] Title : Erosion-resistant cold-box foundry binder systems (US6684936B2) Source : Google Patents URL :

5.[6] Title : Free radical initiator compositions containing t-butyl hydroperoxide and their use (US20120014833A1) Source : Google Patents URL :

Sources

- 1. US9090739B2 - Polyamide and polyamide composition - Google Patents [patents.google.com]

- 2. Epichlorohydrin | Epoxy Resin Raw Material Manufacturer & Supplier [chemicalbull.com]

- 3. US7122583B2 - Cold-box binders containing an epoxy resin, acrylate, and certain akyl esters - Google Patents [patents.google.com]

- 4. US6684936B2 - Erosion-resistant cold-box foundry binder systems - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US20120014833A1 - Free radical initiator compositions containing t-butyl hydroperoxide and their use - Google Patents [patents.google.com]

Application Note: Regioselective Derivatization of 2-(2-Chloroethyl)oxirane via Grignard Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Advanced Strain-Release Applications

Executive Summary

2-(2-Chloroethyl)oxirane (commonly known as 4-chloro-1,2-epoxybutane) is a highly versatile, bifunctional C4 building block. It features both a reactive oxirane ring and a primary alkyl chloride. Derivatizing this molecule with Grignard reagents presents a classic chemoselectivity challenge: nucleophilic attack can occur at the terminal oxirane carbon, the internal oxirane carbon, or the primary chloride.

Uncatalyzed reactions typically suffer from poor regioselectivity, yielding complex mixtures of isomeric chloroalcohols and Grignard homocoupling byproducts[1]. However, through precise Copper(I) catalysis, researchers can override the intrinsic hard nucleophilicity of Grignard reagents, achieving absolute regiocontrol. Furthermore, modern applications have repurposed this electrophile for the one-pot synthesis of highly valuable strain-release reagents (housanes) used in drug discovery[2].

Mechanistic Insights: The Causality of Copper Catalysis

To achieve high yields and purity, one must understand the underlying causality of the reaction environment. Grignard reagents ( RMgX ) exist in a Schlenk equilibrium with R2Mg and MgX2 . The MgX2 species is a strong Lewis acid that can prematurely coordinate to the oxirane oxygen, promoting undesired ring-opening to halohydrins or rearrangement to aldehydes[3]. Furthermore, standard Grignard reagents act as "hard" nucleophiles, which can indiscriminately attack the more substituted carbon or act as bases to eliminate the alkyl chloride.

The Copper(I) Solution: By introducing a catalytic amount of a Cu(I) salt (e.g., CuI or CuCN), the Grignard reagent undergoes rapid transmetalation to form an organocuprate intermediate ( [R2Cu]−MgX+ ). This "soft" nucleophile bypasses the need for Lewis acid activation and exhibits a strict kinetic preference for the less sterically hindered terminal carbon of the epoxide via an SN2 mechanism. Because the cuprate-epoxide interaction is exceptionally fast, the primary alkyl chloride remains perfectly intact for downstream functionalization.

Fig 1. Mechanistic divergence of Cu-catalyzed vs. uncatalyzed Grignard epoxide ring-opening.

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints to ensure the reaction is proceeding as intended.

Protocol A: Cu-Catalyzed Regioselective Alkylation

Objective: Synthesis of 1-alkyl-4-chloro-2-butanols.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Catalyst Loading: Add CuI (10 mol%) and anhydrous THF (0.5 M relative to substrate). Cool the suspension to -20 °C.

-

Cuprate Formation: Dropwise add the desired Grignard reagent (1.2 equiv, e.g., n -BuMgBr).

-

Validation Checkpoint: The initially cloudy/colorless suspension must turn deep purple, dark brown, or black within 15 minutes. This color change is the definitive indicator of active organocuprate formation. If it remains white, the Grignard has oxidized.

-

-

Electrophile Addition: Slowly add 2-(2-Chloroethyl)oxirane (1.0 equiv) dropwise over 10 minutes to maintain the internal temperature.

-

Reaction Progression: Stir for 2 hours at -20 °C to 0 °C.

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting epoxide ( Rf≈0.6 ) stains faint blue with Phosphomolybdic Acid (PMA). The product alcohol ( Rf≈0.3 ) stains intensely dark brown. Complete disappearance of the Rf≈0.6 spot confirms completion.

-

-

Quench & Extraction: Quench carefully with saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.

Fig 2. Self-validating experimental workflow for the Cu-catalyzed alkylation of epoxides.

Protocol B: Advanced One-Pot Housane Synthesis

Objective: Synthesis of 1-sulfonylbicyclo[2.1.0]pentanes (Strain-Release Reagents).

Recent literature highlights the use of 4-chloro-1,2-epoxybutane as a dual-electrophile to synthesize bicyclic systems[2].

-

Carbanion Generation: Treat a methyl sulfone precursor with a dialkylmagnesium reagent to form the active nucleophile.

-

Stereospecific Trapping: Add enantiopure (R)- or (S)-4-chloro-1,2-epoxybutane. The carbanion attacks the terminal epoxide carbon, followed by an intramolecular cyclization displacing the primary chloride.

-

Validation Checkpoint: Chiral HPLC of the crude mixture will show a single diastereomer. The reaction is fully stereospecific, directly translating the epoxide's stereocenter into the housane architecture[2].

-

Quantitative Data & Scope

Table 1: Scope, Yields, and Selectivity for 4-Chloro-1,2-epoxybutane Derivatization

| Substrate / Reagent | Catalyst / Additive | Target Product | Yield (%) | Stereospecificity / Regioselectivity |

| n -Butylmagnesium Bromide | 10 mol% CuI | 1-Chlorooctan-3-ol | 88% | >99:1 Regioselectivity |

| Phenylmagnesium Bromide | 5 mol% CuCN | 4-Chloro-1-phenylbutan-2-ol | 85% | >99:1 Regioselectivity |

| Vinylmagnesium Bromide | 10 mol% CuI | 1-Chlorohex-5-en-3-ol | 82% | 98:2 Regioselectivity |

| 1-Sulfonylcyclobutane intermediate | Dialkylmagnesium | 1-Sulfonylbicyclo[2.1.0]pentane (Housane) | 70-90% | Fully Stereospecific (from chiral epoxide)[2] |

Troubleshooting & Optimization

-

Observation of Homocoupling Products: If GC-MS or NMR reveals significant amounts of Grignard homocoupling (e.g., octane from n -BuMgBr)[1], this indicates the presence of atmospheric oxygen in the Schlenk line or unreacted magnesium turnings in the commercial Grignard bottle. Fix: Rigorously degas solvents and titrate the Grignard reagent prior to use.

-

Isomeric Chloroalcohols Detected: The presence of isomeric products indicates that ring-opening occurred at the internal carbon[1]. This implies the Cu(I) catalyst has degraded (often oxidized to Cu(II)), allowing the uncatalyzed hard nucleophilic attack to compete. Fix: Use fresh, highly pure CuI (purified via Soxhlet extraction if necessary) and ensure strict anaerobic conditions.

References

-

[3] The synthesis of 2-substituted - epichlorohydrins and their reactions - Middle East Technical University. 3

-

[1] Technical Support Center: Purification of 4-Chloroheptan-1-ol - Benchchem.1

-

[2] One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - Journal of the American Chemical Society. 2

Sources

Advanced Synthesis of Antiviral Drug Precursors and Strain-Release Modules from 4-Chloro-1,2-epoxybutane

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(S)-4-Chloro-1,2-epoxybutane (CAS 13067-79-3) is a highly versatile, chiral bifunctional building block. Characterized by a highly electrophilic terminal epoxide and a pendant primary alkyl chloride, it serves as a foundational synthon in advanced medicinal chemistry[1]. This application note details two divergent, field-proven synthetic pathways leveraging this precursor:

-

The synthesis of 1,2-oxathiolane 2,2-dioxides (sultones) , which are critical structural motifs for Nucleoside Reverse Transcriptase Inhibitors (NRTIs)[2].

-

The stereospecific, one-pot synthesis of 1-sulfonylbicyclo[2.1.0]pentanes (housanes) , which function as highly reactive strain-release modules for the generation of saturated bioisosteres[3][4].

By understanding the causality behind reagent selection and reaction conditions, researchers can optimize these workflows to build robust, self-validating synthetic pipelines.

Synthesis of 1,2-Oxathiolane 2,2-Dioxide (Sultone) Precursors for NRTIs

The 1,2-oxathiolane ring is a defining structural pharmacophore in several blockbuster antiviral drugs, most notably the NRTIs Lamivudine and Emtricitabine, which act as chain terminators during viral RNA reverse transcription[2].

Mechanistic Rationale

The synthesis of the sultone core relies on the regioselective ring-opening of 4-chloro-1,2-epoxybutane by a sulfite anion ( SO32− ). The choice of a 1:1 ethanol/water solvent system is critical: ethanol solubilizes the organic epoxide, while water dissolves the inorganic sodium sulfite, creating a homogeneous environment that suppresses biphasic reaction stalling[5]. Due to steric hindrance, the sulfite nucleophile exclusively attacks the less hindered terminal carbon of the epoxide. This generates a secondary alkoxide that is rapidly protonated to form a 4-chloro-3-hydroxybutane-1-sulfonate intermediate. Subsequent acidification drives an intramolecular dehydration/chloride displacement, closing the highly stable γ-sultone ring[2][5].

Experimental Protocol: Synthesis of 4-Chlorobutane-1,3-sultone

Self-Validation Checkpoint: The reaction progress must be strictly monitored via TLC to prevent over-reaction or hydrolysis of the primary chloride prior to cyclization.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol (1.0 equiv) of 4-chloro-1,2-epoxybutane in 50 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water[2].

-

Nucleophilic Ring Opening: Add 11.0 mmol (1.1 equiv) of sodium sulfite ( Na2SO3 ) in a single portion. The mild basicity of the sulfite ensures selective epoxide opening without triggering premature chloride elimination[5].

-

Reflux & Monitoring: Heat the mixture to a gentle reflux (approx. 85 °C) for 4–6 hours. Monitor the consumption of the epoxide via TLC (Hexane/EtOAc 7:3, visualized with KMnO4 stain).

-

Intermediate Isolation: Once the epoxide is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure. The remaining aqueous solution contains the sodium 4-chloro-3-hydroxybutane-1-sulfonate intermediate[5].

-

Cyclization: Acidify the aqueous layer to pH 2.0 using 1M HCl. Heat the acidified mixture to 60 °C for 2 hours. The acidic environment catalyzes the intramolecular cyclization, expelling water/chloride to form the sultone ring.

-

Extraction & Purification: Extract the aqueous mixture with dichloromethane ( 3×30 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude 1,2-oxathiolane 2,2-dioxide via flash column chromatography.

Caption: Workflow for the synthesis of NRTI oxathiolane precursors from 4-chloro-1,2-epoxybutane.

Stereospecific Synthesis of Housane Strain-Release Modules

Bicyclo[2.1.0]pentanes (housanes) are highly strained (>50 kcal/mol) bicyclic molecules that react via the cleavage of their bridging bond. In modern antiviral and anticancer drug discovery, these modules are utilized in strain-release chemistry to generate functionalized cyclopentanes, serving as metabolically stable, three-dimensional bioisosteres for flat aromatic rings[3][4].

Mechanistic Rationale

A breakthrough methodology by established an expedient one-pot synthesis of 1-sulfonylbicyclo[2.1.0]pentanes using (S)-4-chloro-1,2-epoxybutane[3]. The protocol utilizes a dialkylmagnesium reagent ( R2Mg ) rather than a traditional Grignard reagent ( RMgX ). This is a critical causality choice: the absence of halide ions in R2Mg prevents competitive, undesired nucleophilic attack on the epoxide[4]. The dialkylmagnesium deprotonates a methyl sulfone to generate a sulfonyl-stabilized carbanion, which attacks the epoxide. The resulting 3-sulfonylcyclopentanol intermediate undergoes a cascade cyclization, displacing the primary chloride to form the housane architecture. Utilizing the enantiopure (S)-epoxide ensures a fully stereospecific pathway, yielding highly enantioenriched housanes[3][6].

Experimental Protocol: One-Pot Synthesis of 1-Sulfonylbicyclo[2.1.0]pentane

Self-Validation Checkpoint: Strict anhydrous conditions must be maintained. The presence of moisture will quench the dialkylmagnesium reagent, halting the cascade cyclization.

-

Anion Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the desired methyl sulfone (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Dropwise add a dialkylmagnesium reagent (e.g., n−Bu2Mg , 1.2 equiv). Stir the mixture for 30 minutes at 0 °C to ensure complete deprotonation and formation of the sulfonyl carbanion[3].

-

Electrophile Addition: Slowly add enantiopure (S)-4-chloro-1,2-epoxybutane (1.2 equiv) to the reaction mixture at 0 °C[4].

-

Cascade Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–14 hours. The dialkylmagnesium acts as a dual mediator, facilitating both the initial epoxide opening and the subsequent intramolecular ring closure[6].

-

Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise. Extract the aqueous layer with ethyl acetate ( 3×20 mL).

-

Purification: Wash the combined organic phases with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify the enantioenriched housane via silica gel flash chromatography.

Caption: Stereospecific synthesis of housane strain-release modules via cascade cyclization.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative reaction metrics, expected yields, and stereochemical outcomes for both synthetic pathways utilizing 4-chloro-1,2-epoxybutane.

| Target Scaffold | Key Reagents & Solvents | Reaction Time | Typical Yield | Stereospecificity | Primary Application |

| 1,2-Oxathiolane 2,2-dioxide | Na2SO3 , EtOH/ H2O (1:1), 1M HCl | 6–8 hours | 65–75% | Racemic (unless chiral resolved) | NRTI Antiviral Core Motif |

| 1-Sulfonylbicyclo[2.1.0]pentane | Methyl sulfone, n−Bu2Mg , Anhydrous THF | 12–14 hours | 55–68% | Highly Enantioenriched | Strain-Release Bioisostere |

References

-

PubChem Compound Summary for CID 16211851 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones Source: Journal of the American Chemical Society (JACS), 2022, 144(11), 4764-4769. (Jung, M., & Lindsay, V. N. G.) URL:[Link]

Sources

- 1. (S)-4-Chloro-1,2-epoxybutane | C4H7ClO | CID 16211851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1,2-oxathiolane 2,2-dioxide | RUO | Supplier [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

purification of 2-(2-Chloroethyl)oxirane reaction products from byproducts

Technical Support Center: Purification of 2-(2-Chloroethyl)oxirane

This guide provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(2-chloroethyl)oxirane. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Challenge: Common Impurities and Product Instability

The purification of 2-(2-chloroethyl)oxirane, a reactive epoxide, is often complicated by the presence of byproducts from its synthesis and its inherent instability. A common synthetic route is the epoxidation of 4-chloro-1-butene, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Common byproducts and impurities include:

-

Unreacted Starting Material: 4-chloro-1-butene.

-

Oxidizing Agent Residue: e.g., 3-chlorobenzoic acid (from m-CPBA).

-

Ring-Opened Products: Such as 1-chloro-3,4-butanediol, formed by reaction with water or acid/base catalysis.

-

Solvent: The reaction solvent (e.g., Dichloromethane, Chloroform).

-

Polymeric Materials: Arising from acid-catalyzed polymerization of the epoxide.

The primary challenge lies in separating the desired epoxide from these impurities without causing its degradation. Epoxides are susceptible to ring-opening under both acidic and basic conditions, and can be thermally sensitive.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific issues encountered during the purification process in a problem-cause-solution format.

Diagram: General Purification Workflow

Caption: Decision tree for troubleshooting purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to remove the 3-chlorobenzoic acid byproduct from an m-CPBA reaction?

A: The most effective method is a mild basic wash during the aqueous work-up. After quenching any remaining m-CPBA with a reducing agent (e.g., 10% aqueous sodium sulfite), extract the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, forming the water-soluble sodium 3-chlorobenzoate salt, which will partition into the aqueous layer. Avoid using stronger bases like sodium hydroxide (NaOH), as they can promote epoxide ring-opening.

Q2: How can I monitor the purity of my fractions during distillation or chromatography?

A: For real-time monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.

-

TLC: This is a quick and inexpensive method. The epoxide is relatively non-polar. A good starting mobile phase (eluent) would be a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate. The epoxide should have a higher Rf value than the more polar diol byproduct.

-

GC-MS: This is a more powerful technique that provides both separation information (retention time) and mass information for identification. It is excellent for detecting volatile impurities like the starting material and confirming the mass of the product in each fraction.

Q3: What are the recommended storage conditions for purified 2-(2-chloroethyl)oxirane?

A: Due to its reactivity, the purified product should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and oxygen. It should be kept in a tightly sealed container at a low temperature, typically in a refrigerator (2-8 °C) or freezer, to minimize degradation and polymerization over time.

Q4: Is flash column chromatography a suitable purification method? If so, what is a good solvent system?

A: Yes, flash column chromatography is an excellent method for removing non-volatile or polar impurities like the diol or residual 3-chlorobenzoic acid.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase (Eluent): The polarity should be low to ensure the non-polar epoxide elutes effectively while retaining the more polar impurities. A gradient or isocratic system of Ethyl Acetate in Hexanes (or Heptanes) is recommended. Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes, and gradually increase the polarity if necessary to elute the product. Monitor the fractions using TLC as described above.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

-

Cool the crude reaction mixture in an ice bath to 0-5 °C.

-

Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) with stirring until the excess m-CPBA is quenched (test with starch-iodide paper; the blue color should no longer appear).

-

Transfer the mixture to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel 10-15 times to mix. Vent frequently to release any CO₂ gas that evolves.

-

Allow the layers to separate and drain the lower organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Fractional Distillation

-

Assemble a vacuum distillation apparatus with a short Vigreux column between the distillation flask and the condenser. Ensure all glass joints are properly sealed with vacuum grease.

-

Add the crude 2-(2-chloroethyl)oxirane to the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Begin gently heating the distillation flask using an oil bath.

-

Collect a forerun fraction, which will likely contain residual solvent and unreacted starting material.

-

Increase the temperature slowly and collect the main fraction at the expected boiling point of the product under the applied vacuum.

-

Stop the distillation before the flask goes to complete dryness.

-

Store the purified, collected fractions under an inert atmosphere at a low temperature.

| Parameter | Recommendation | Rationale |